7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate
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Overview
Description
7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate is a compound that features a quinoline core substituted with bromine and chlorine atoms, and an isoxazole ring attached to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate typically involves the formation of the quinoline core followed by the introduction of the bromine and chlorine substituents. The isoxazole ring is then attached through a cycloaddition reaction. Common reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the isoxazole ring.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and isoxazole-containing molecules, such as:
- 7-Bromo-5-chloroquinoline
- Isoxazole-5-carboxylate derivatives
- Other halogenated quinoline derivatives
Uniqueness
7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate is unique due to its specific combination of a quinoline core with bromine and chlorine substituents and an isoxazole ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
89588-71-6 |
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Molecular Formula |
C13H6BrClN2O3 |
Molecular Weight |
353.55 g/mol |
IUPAC Name |
(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)19-13(18)10-3-5-17-20-10/h1-6H |
InChI Key |
XADIPPUZMBDEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=CC=NO3)N=C1 |
Origin of Product |
United States |
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